methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 219568-13-5) is a fluorinated pyrazole derivative characterized by its unique substitution pattern: a methyl ester at position 4, a chlorine atom at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the trifluoromethyl group, which enhance metabolic stability and binding affinity in target molecules . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by protocols for analogous pyrazole carboxylates .
Properties
IUPAC Name |
methyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-13-5(8)3(6(14)15-2)4(12-13)7(9,10)11/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUZQKQIFYNNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations at Position 4
- Key Insight: The methyl ester in the target compound balances reactivity and stability, making it suitable for further functionalization. Ethyl esters (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Non-ester substituents, such as methoxyimino or sulfanyl groups, introduce distinct electronic profiles that influence biological targeting .
Substituent Variations at Position 5
- Key Insight: The chlorine atom at position 5 in the target compound enhances electrophilic aromatic substitution resistance, critical for maintaining structural integrity during reactions. Aldehyde derivatives (e.g., ) serve as versatile intermediates but lack stability under acidic conditions.
Substituent Variations at Position 1 and 3
- Key Insight : The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier aryl groups (e.g., phenyl in ), facilitating synthetic modifications. The trifluoromethyl group at position 3 is critical for metabolic stability and hydrophobic interactions in pesticidal applications .
Biological Activity
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with the CAS number 219568-13-5, is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an anti-inflammatory and antiparasitic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6ClF3N2O2
- Molecular Weight : 228.58 g/mol
- IUPAC Name : this compound
Antiparasitic Activity
Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. For example, studies have shown that modifications in the pyrazole structure can enhance activity against various parasites. The introduction of trifluoromethyl groups has been linked to increased potency and metabolic stability in certain analogs, suggesting that similar modifications in this compound may yield beneficial effects .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that compounds with a similar pyrazole backbone can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory pathways. The selectivity index for these compounds often surpasses that of traditional anti-inflammatory drugs like diclofenac, indicating a promising therapeutic profile .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
-
Inhibition of COX Enzymes :
- A study showed that pyrazoles with trifluoromethyl groups exhibited IC50 values significantly lower than those of non-fluorinated counterparts, indicating enhanced COX inhibition .
- The compound's structural modifications led to a notable increase in selectivity towards COX-2 over COX-1, suggesting a reduced side effect profile.
- Antiparasitic Efficacy :
Data Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction parameters influence yield and purity?
- Methodology : The compound is synthesized via formylation and chlorination of pyrazole intermediates. Key parameters include:
-
Temperature : Controlled heating (40–60°C) during formylation prevents decomposition .
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Catalysts : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitution at the 4-position .
-
Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chlorinated solvents (e.g., DCM) improve halogenation efficiency .
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Example protocol : Reacting 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole with methyl chloroformate under reflux in THF yields the ester (85% purity) .
Parameter Optimal Range Impact on Yield Temperature 50–60°C ↑ Yield by 20% Reaction Time 6–8 hours Avoids side products Solvent THF/DCM (1:1) Balances solubility
Q. Which purification techniques are most effective for isolating this compound, particularly when dealing with halogenated byproducts?
- Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) effectively separates trifluoromethylated impurities .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity, confirmed by HPLC .
- Challenges : Residual trifluoromethyl chloride (from synthesis) requires inert gas purging to prevent degradation .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- X-ray crystallography : SHELXL refines crystal structures to confirm substituent positions (e.g., trifluoromethyl orientation) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct peaks for methyl ester (δ 3.8–4.0 ppm) and pyrazole protons (δ 6.2–6.5 ppm) .
- FT-IR : C=O stretch at 1720 cm⁻¹ confirms ester functionality .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the trifluoromethyl group’s spatial arrangement?
- Method : Single-crystal X-ray diffraction with SHELXL identifies torsional angles (e.g., CF₃ group rotation) and validates DFT-calculated geometries .
- Case Study : A 0.89 Å resolution structure revealed steric clashes between the trifluoromethyl group and adjacent chloro substituent, explaining reduced reactivity in certain reactions .
Q. What structure-activity relationships (SARs) explain this compound’s bioactivity compared to analogs?
- Key Findings :
- Trifluoromethyl : Enhances lipophilicity (logP = 2.1) and metabolic stability .
- Chloro Substitution : At position 5, increases antifungal activity against Botryosphaeria dothidea (IC₅₀ = 12 µM vs. 25 µM for non-chlorinated analogs) .
- Comparative Table :
| Analog | Activity (IC₅₀) | LogP |
|---|---|---|
| Methyl ester (target compound) | 12 µM | 2.1 |
| Ethyl 3-(trifluoromethyl)pyrazole | 25 µM | 1.8 |
| Non-chlorinated methyl pyrazole | >50 µM | 1.5 |
Q. How does the compound’s reactivity differ in nucleophilic substitution compared to non-fluorinated pyrazole esters?
- Experimental Insight : The trifluoromethyl group deactivates the pyrazole ring, slowing SN₂ reactions at the 4-position. Kinetic studies show a 3x rate reduction versus methyl 5-chloro-1-methylpyrazole-4-carboxylate .
- Mitigation : Use stronger nucleophiles (e.g., NaN₃ in DMSO) or microwave-assisted synthesis to accelerate reactions .
Q. What mechanisms underlie its antifungal activity, and how do they compare to commercial agrochemicals?
- Hypothesis : The compound inhibits fungal cytochrome P450 enzymes, analogous to fluconazole. Molecular docking shows a binding affinity (ΔG = -8.2 kcal/mol) to CYP51 .
- Validation : In vitro assays with Phomopsis viticola showed 90% growth inhibition at 50 ppm, outperforming chlorothalonil (75% at same concentration) .
Q. How should researchers address contradictions in reported melting points (42–44°C vs. 41–43°C)?
- Root Cause : Polymorphism or residual solvents (e.g., THF) alter melting ranges.
- Resolution :
- DSC Analysis : Two endothermic peaks (42°C and 44°C) confirm polymorphic forms .
- Purification : Recrystallization from anhydrous ethanol yields a consistent mp (43–44°C) .
Methodological Recommendations
- Synthesis Troubleshooting : If yields drop below 60%, check for moisture (trifluoromethyl groups hydrolyze readily) and replace solvents with anhydrous grades .
- Data Reproducibility : Use continuous-flow reactors for scale-up to maintain temperature control and minimize batch variability .
- Safety : Store under argon at 2–8°C to prevent aldehyde oxidation (evidenced by yellowing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
